

Spectroscopic Profile of 6-Chloro-2-picoline: A Technical Guide

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Compound of Interest

Compound Name: **6-Chloro-2-picoline**

Cat. No.: **B094459**

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This guide provides an in-depth look at the spectroscopic data of **6-Chloro-2-picoline** (also known as 2-Chloro-6-methylpyridine), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ^1H and ^{13}C NMR data for **6-Chloro-2-picoline**.

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts for **6-Chloro-2-picoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.52	t	1H	H4
7.15	d	1H	H3
7.01	d	1H	H5
2.50	s	3H	CH_3

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for **6-Chloro-2-picoline**

Chemical Shift (δ) ppm	Assignment
158.5	C2
150.8	C6
139.1	C4
123.4	C3
119.8	C5
24.2	CH ₃

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which provides information about the presence of specific functional groups.

IR Spectral Data

Table 3: Key IR Absorption Bands for **6-Chloro-2-picoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-2920	Medium	C-H stretch (aromatic and aliphatic)
1580	Strong	C=C stretch (aromatic ring)
1560	Strong	C=N stretch (aromatic ring)
1440	Medium	C-H bend (methyl)
1140	Strong	C-Cl stretch
830	Strong	C-H out-of-plane bend

Technique: Attenuated Total Reflectance (ATR) - Neat[\[3\]](#) Instrument: Bruker Tensor 27 FT-IR[\[3\]](#) [\[4\]](#)

Experimental Protocols

The following provides a generalized experimental methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

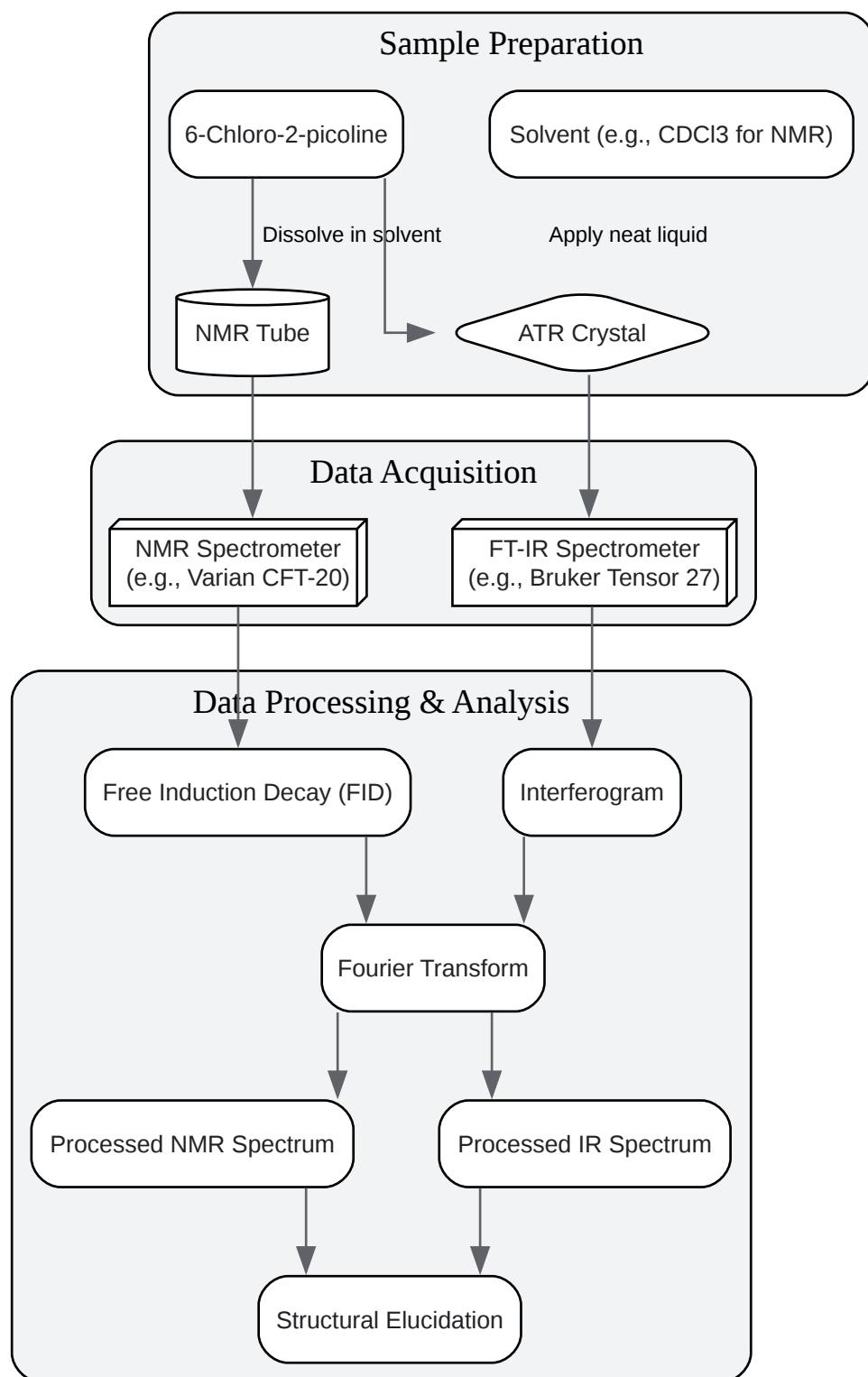
- Sample Preparation: A sample of **6-Chloro-2-picoline** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[\[5\]](#) The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer (e.g., Varian CFT-20) is tuned and shimmed for the specific sample to ensure a homogeneous magnetic field.[\[6\]](#)
- Data Acquisition: For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[\[7\]](#)
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

IR Spectroscopy Protocol

- Sample Preparation: For the ATR-IR technique, a small drop of neat (undiluted) liquid **6-Chloro-2-picoline** is placed directly onto the ATR crystal.[3]
- Instrument Setup: The background spectrum of the clean ATR crystal is recorded.
- Data Acquisition: The IR spectrum of the sample is then recorded by pressing the sample arm against the crystal. The instrument used for this type of analysis is typically a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.[3][4]
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Chloro-2-picoline**.

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Caption: General workflow for NMR and IR spectroscopic analysis.

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